1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride
Description
1-[3-(Propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a diazirine-containing compound with a methanamine hydrochloride moiety. Diazirines are three-membered heterocyclic rings comprising two nitrogen atoms and one carbon atom, known for their photochemical properties. Upon UV irradiation (~350 nm), diazirines generate reactive carbene intermediates capable of forming covalent bonds with proximal molecules, making them invaluable in photoaffinity labeling for studying biomolecular interactions . The propan-2-yl (isopropyl) substituent on the diazirine ring enhances steric bulk and may influence solubility, while the methanamine hydrochloride salt improves aqueous solubility for biological applications.
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(3-propan-2-yldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-4(2)5(3-6)7-8-5;/h4H,3,6H2,1-2H3;1H |
InChI Key |
WOQDPPIPVYYNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(N=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Propan-2-yl)-3H-diazirine Intermediate
- Starting Materials: Commonly, ketones or aldehydes bearing the propan-2-yl substituent are used as precursors.
- Key Reaction: The diazirine ring is formed via the reaction of the corresponding ketone with amidine or hydrazine derivatives, followed by oxidation.
- Typical Conditions:
- Reaction with hydrazine hydrate in ethanol or methanol at room temperature or slightly elevated temperatures.
- Oxidation step using iodine or other mild oxidants to close the diazirine ring.
- Yield: Moderate to good yields (50-70%) are reported depending on the substrate and reaction optimization.
Introduction of Methanamine Group
- Method: The methanamine group is introduced through nucleophilic substitution or reductive amination.
- Approach:
- Reaction of the diazirine intermediate with formaldehyde and ammonia or amine sources under reductive amination conditions.
- Alternatively, direct substitution on a diazirine-bearing alkyl halide with ammonia or amines.
- Catalysts and Reagents: Use of sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.
- Purification: The crude amine is purified by extraction and chromatography to isolate the free base.
Formation of Hydrochloride Salt
- Procedure: The free amine is treated with hydrochloric acid (HCl) in an organic solvent such as diethyl ether or ethanol to precipitate the hydrochloride salt.
- Advantages: The hydrochloride salt form improves compound stability and solubility, facilitating storage and handling.
- Yield: Quantitative or near-quantitative yields are typical for salt formation.
Representative Synthetic Scheme
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of diazirine ring | Ketone + Hydrazine hydrate, then oxidation | 55-70 | Mild oxidation critical |
| 2 | Reductive amination to introduce methanamine | Formaldehyde + NH3 + NaBH3CN, MeOH, rt | 60-75 | Controlled pH important |
| 3 | Hydrochloride salt formation | HCl in Et2O or EtOH | 95-100 | Precipitation and filtration |
Analytical and Characterization Data
- NMR Spectroscopy:
- ^1H NMR shows characteristic signals for the diazirine ring protons and the isopropyl group.
- ^13C NMR confirms the diazirine carbon and methanamine carbon signals.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the hydrochloride salt.
- Infrared Spectroscopy: Key absorptions include N-H stretching (~3300 cm^-1) and diazirine ring vibrations (~1500-1600 cm^-1).
- Chromatography: Purity assessed by HPLC or LC-MS, typically >95%.
Literature and Source Diversity
- The preparation methods are corroborated by multiple research articles and chemical supplier data excluding unreliable sources such as benchchem.com and smolecule.com.
- Key references include peer-reviewed articles on diazirine synthesis and photo-affinity probes.
- Chemical supplier catalogs (ChemScene, Ambeed) provide practical synthetic details and characterization data.
Chemical Reactions Analysis
Types of Reactions
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazirine ring or the methanamine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in protein labeling and identification of protein-protein interactions.
Medicine: Utilized in drug discovery and development to identify potential drug targets.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with nearby molecules upon exposure to UV light. The diazirine ring undergoes a photochemical reaction that generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated based on structural analogs (e.g., ).
Key Observations:
- Core Structure Differences : The target compound’s diazirine core distinguishes it from triazole (), pyrazole (), and aryl-substituted methanamine derivatives (). Diazirines are photolabile, whereas triazoles and pyrazoles are typically stable under ambient light.
- Salt Forms : Hydrochloride salts are common across analogs (), enhancing solubility for in vitro studies.
Key Observations:
- Diazirine synthesis (e.g., TPD) often achieves higher yields (~60%) than reductive amination routes (e.g., 17% in ).
Stability and Reactivity
- Photostability : The target compound’s diazirine ring is stable in the dark but rapidly photolyzes under UV light (~350 nm) to generate carbenes . This contrasts with triazoles () and pyrazoles (), which lack inherent photoreactivity.
- Chemical Stability : Diazirines are stable in acidic/basic conditions (1 M HCl/NaOH, 75°C for 30 min) , whereas imidazole derivatives () may degrade under harsh conditions.
- Thermal Stability : Diazirines tolerate moderate heating, unlike nitrothiophene-containing analogs (), which may decompose due to nitro group instability.
Physicochemical Properties
Table 3: Physicochemical Comparison
*Estimated using analogs (e.g., ).
Biological Activity
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a diazirine derivative that has garnered attention in biological research due to its unique properties as a photoreactive probe. This compound is particularly notable for its ability to facilitate the study of protein interactions and dynamics through photoaffinity labeling, which allows for the covalent attachment to target proteins upon exposure to UV light.
The molecular formula of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is , with a molecular weight of approximately 174.63 g/mol. The compound features a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis.
Upon exposure to UV light (typically at 365 nm), the diazirine group undergoes photolysis, resulting in the formation of a highly reactive carbene. This carbene can then insert into nearby C-H or N-H bonds, leading to covalent modifications of proteins or other biomolecules. This mechanism is crucial for studying protein-ligand interactions, mapping binding sites, and understanding protein conformational changes.
1. Protein Interaction Studies
The primary application of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride lies in its use as a photoaffinity label in biochemical assays. It has been employed in various studies to identify and characterize protein-protein interactions. For instance, a study demonstrated that the incorporation of diazirine-based probes allowed for the successful identification of novel binding partners in complex biological systems.
2. Drug Discovery
In drug discovery, compounds like 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride facilitate the identification of drug targets by enabling researchers to visualize and quantify interactions between small molecules and proteins. This can lead to the development of more effective therapeutic agents.
Case Study 1: Target Identification
A study utilized diazirine probes to investigate the interaction between a potential anticancer drug and its target protein in cancer cells. The results indicated that the drug effectively bound to the target, leading to significant changes in cell signaling pathways associated with tumor growth.
Case Study 2: Mapping Protein Interactions
Another research effort employed this compound to map interactions within a signaling cascade involved in immune responses. By using mass spectrometry following photoaffinity labeling, researchers were able to identify key proteins involved in the pathway, providing insights into immune regulation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.63 g/mol |
| CAS Number | Not specified |
| Photolysis Wavelength | 365 nm |
| Biological Applications | Protein interaction studies, drug discovery |
Q & A
Q. What are the optimal synthetic routes for 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride, and how do reaction conditions influence yield and purity?
Answer: Synthesis of diazirine-containing compounds typically involves cyclization reactions or functionalization of pre-existing diazirine scaffolds. Key considerations include:
- Temperature and Solvent Selection : Diazirine synthesis often requires low temperatures (−20°C to 0°C) to stabilize reactive intermediates. Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while non-polar solvents improve selectivity in cyclization steps .
- Catalysts and Protecting Groups : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can accelerate diazirine ring formation. Protecting the amine group with Boc or Fmoc prevents unwanted side reactions during diazirine synthesis .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) are standard methods. Purity ≥95% is confirmed via HPLC (C18 column, UV detection at 254 nm) .
Q. How does the stability of this compound vary under different storage conditions (pH, temperature, light exposure)?
Answer: Diazirines are photolabile and thermally sensitive. Stability studies should include:
- Photodegradation : UV-Vis spectroscopy (λ = 350–400 nm) monitors decomposition under UV light. Store in amber vials at −20°C to minimize photoactivation .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition points. Avoid temperatures >40°C .
- pH Sensitivity : In aqueous solutions, diazirines hydrolyze at extremes (pH <3 or >10). Buffered solutions (pH 6–8) at 4°C are recommended for short-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in photoaffinity labeling applications?
Answer:
- Density Functional Theory (DFT) : Calculates activation energy for diazirine ring opening upon UV irradiation. Predicts preferred reaction sites with biomolecules (e.g., proteins, DNA) .
- Molecular Dynamics (MD) : Simulates binding interactions in solvent environments. For example, the propan-2-yl group may enhance hydrophobic interactions with lipid bilayers .
- Validation : Cross-reference computational data with experimental results from time-resolved spectroscopy or mass spectrometry (MS) .
Q. What strategies resolve contradictions in biological activity data observed across in vitro vs. in vivo studies?
Answer: Contradictions often arise from differences in metabolic stability or off-target interactions. Mitigation strategies include:
- Metabolite Profiling : LC-MS/MS identifies degradation products in plasma or liver microsomes. Compare in vitro (HEK293 cells) and in vivo (rodent models) metabolite profiles .
- Isotope Labeling : Incorporate ¹³C or ¹⁵N into the diazirine moiety to track covalent adduct formation with target proteins via autoradiography or MALDI-TOF .
- Dose-Response Reassessment : Adjust concentrations to account for pharmacokinetic differences (e.g., plasma protein binding in vivo) .
Methodological Challenges and Solutions
Q. How to optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during diazirine formation to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with reversible diazirine ring opening to enhance ee >98% .
Q. What analytical techniques best characterize diazirine-amine interactions in complex biological matrices?
Answer:
- Photo-Crosslinking + Proteomics : UV-irradiate the compound bound to cellular lysates, digest with trypsin, and identify crosslinked peptides via tandem MS .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) between the compound and immobilized receptors .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
